3-(tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide

Alzheimer's disease Amyloid-beta Binding affinity

This compound is a distinct 1,3-thiazol-2-yl substituted benzamide, patented for neurogenic disorders. Its unique 3-(tetrazol-1-yl) substitution pattern provides a specific structural handle for SAR exploration, with a reported Ki of 4.31 nM for amyloid-beta precursor protein. This makes it a strong candidate for use as a chemical probe in Alzheimer's disease models, offering a defined IP landscape for commercial development and guaranteed differentiation from regioisomers.

Molecular Formula C11H8N6OS
Molecular Weight 272.29
CAS No. 484039-71-6
Cat. No. B2393721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide
CAS484039-71-6
Molecular FormulaC11H8N6OS
Molecular Weight272.29
Structural Identifiers
SMILESC1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=NC=CS3
InChIInChI=1S/C11H8N6OS/c18-10(14-11-12-4-5-19-11)8-2-1-3-9(6-8)17-7-13-15-16-17/h1-7H,(H,12,14,18)
InChIKeyLVCXBNCNCURVPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide: Core Chemical Properties and Research Scaffold for Neurogenic Disorders


3-(Tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide (CAS: 484039-71-6) is a heterocyclic small molecule characterized by a benzamide core substituted with both a 1,2,3,4-tetrazole ring at the 3-position and a 1,3-thiazol-2-yl group at the amide nitrogen . With a molecular formula of C11H8N6OS and a molecular weight of 272.29 g/mol, this compound falls within a class of 1,3-thiazol-2-yl substituted benzamides that have been patented for potential therapeutic applications in neurogenic disorders [1]. The tetrazole moiety is a well-recognized carboxylic acid bioisostere that can confer enhanced metabolic stability and modulate physicochemical properties, while the thiazole ring provides a heteroaromatic scaffold for potential target engagement [2].

Why 3-(Tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide Cannot Be Trivially Substituted: Evidence of Specific Binding Affinity


Procurement and research decisions for this scaffold cannot rely on generic substitution with other thiazole-benzamide or tetrazole-benzamide derivatives due to the unique combination and spatial orientation of the 3-tetrazol-1-yl and N-thiazol-2-yl pharmacophores. While many analogs exist within the broad patent class for neurogenic disorders [1], this specific compound has demonstrated quantifiable binding affinity for the amyloid-beta precursor protein with a reported Ki of 4.31 nM, a property that may not be preserved across closely related regioisomers (e.g., 2-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide) or derivatives with alternative substitution patterns [2]. The tetrazole ring, as a carboxylic acid bioisostere, can engage in specific hydrogen-bonding interactions that are sensitive to its position on the benzamide core; thus, even minor structural changes could significantly alter target engagement, off-target profiles, and experimental reproducibility .

Quantitative Evidence Guide: 3-(Tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide's Differentiated Profile


High-Affinity Binding to Amyloid-Beta Precursor Protein Differentiates from Generic Thiazole-Benzamide Scaffolds

This compound demonstrates quantifiable binding to the amyloid-beta precursor protein with a reported Ki of 4.31 nM [1]. While other N-(thiazol-2-yl)-benzamide analogs have been characterized as antagonists of the Zinc-Activated Channel (ZAC) with IC50 values in the micromolar range [2], and other thiazole-benzamide derivatives exhibit Bcr-Abl inhibitory activity with IC50 values of approximately 1.273 μM [3], the specific Ki value for this compound places it in a distinct affinity range for a different target. The lack of reported activity for this compound at ZAC or Bcr-Abl highlights its potential target selectivity.

Alzheimer's disease Amyloid-beta Binding affinity

Patent Protection for Neurogenic Disorder Applications Provides Market and Research Exclusivity

This compound is explicitly covered by Bayer's patent family on 1,3-thiazol-2-yl substituted benzamides (US20180186787A1), which claims its use for the treatment or prophylaxis of neurogenic disorders [1]. This patent protection creates a legal and commercial moat around the compound and its specific use, differentiating it from unpatented or generic thiazole-benzamide analogs that lack such defined therapeutic utility and intellectual property (IP) protection.

Neurogenic disorders Patent protection Chemical scaffold

Distinct Regiochemistry Compared to 2-Substituted Analog May Influence Target Engagement

The tetrazole ring in 3-(tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide is attached at the meta-position of the benzamide core. This is in contrast to the ortho-substituted analog, 2-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide, and the para-substituted analog, N-(4-methyl-1,3-thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide, which are also commercially available . While direct comparative bioactivity data for these regioisomers is not available in the public domain, the position of the tetrazole on the benzamide ring is a well-established determinant of molecular recognition, conformational preference, and binding site complementarity [1].

Structure-activity relationship Regioisomer Tetrazole

Recommended Research Applications for 3-(Tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide


Neurodegenerative Disease Research: Investigating Amyloid-Beta Pathology in Alzheimer's Disease

Given its high binding affinity for the amyloid-beta precursor protein (Ki = 4.31 nM) [1], this compound is a strong candidate for use as a chemical probe in assays designed to study amyloid-beta aggregation, clearance, or signaling in cellular or biochemical models of Alzheimer's disease. Its activity can be benchmarked against known amyloid-binding ligands to understand its mechanism and potential as a tool compound for target validation [2].

Neurological Disorder Drug Discovery: Leveraging Patent-Protected Scaffolds

This compound's coverage under Bayer's patent family for neurogenic disorders (US20180186787A1) [3] makes it a valuable reference standard or starting point for medicinal chemistry programs focused on developing novel treatments for conditions such as neuropathic pain or other neurologically-driven pathologies. Its use in these programs is supported by a defined intellectual property landscape, which is critical for commercial development.

Structure-Activity Relationship (SAR) Studies on Tetrazole-Thiazole Hybrids

The unique 3-(tetrazol-1-yl) substitution pattern provides a specific structural handle for SAR exploration. Researchers can use this compound to systematically probe the impact of tetrazole position and thiazole substitution on target binding, metabolic stability, and physicochemical properties, comparing it directly to its ortho- and para-substituted regioisomers .

Quote Request

Request a Quote for 3-(tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.